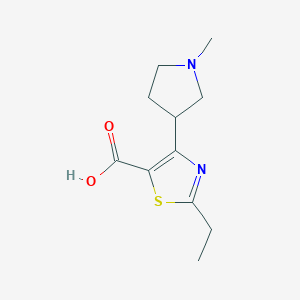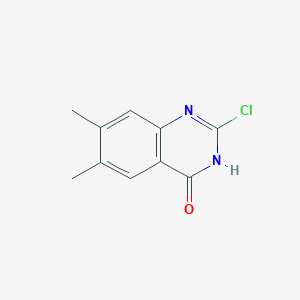
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring. The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with a nitrogen atom.
Méthodes De Préparation
The synthesis of 5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the pyridine ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .
Analyse Des Réactions Chimiques
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion.
Applications De Recherche Scientifique
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. For instance, it can bind to enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in these interactions, affecting biochemical pathways and cellular processes . Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring but differ in their substituents, leading to varied biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and exhibit different chemical reactivity and applications.
Thiazolo[4,5-b]pyridines: These fused heterocycles combine both thiazole and pyridine rings, similar to this compound, but with different structural arrangements and properties.
The uniqueness of this compound lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H6N2OS |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
5-(1,2-thiazol-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-3-8(5-10-4-7)9-1-2-13-11-9/h1-6H |
Clé InChI |
XKPJXUPZUSNXTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSN=C1C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)


![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)

![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
